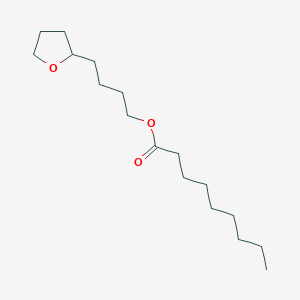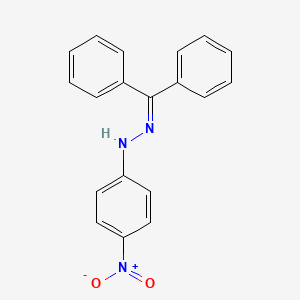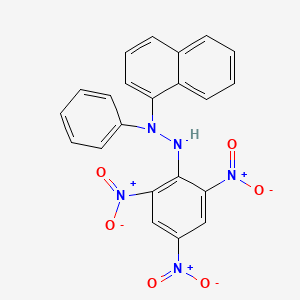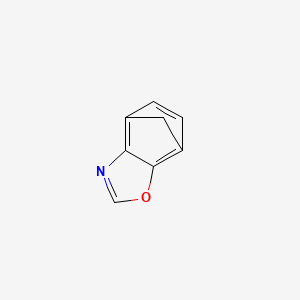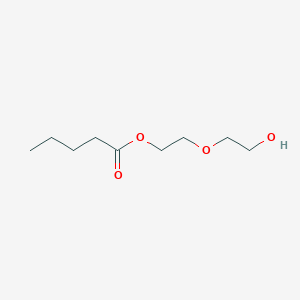
2-(2-Hydroxyethoxy)ethyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl pentanoate is an ester compound with the molecular formula C11H22O5. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from pentanoic acid and 2-(2-hydroxyethoxy)ethanol. Esters are known for their pleasant odors and are often used in flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl pentanoate typically involves the esterification reaction between pentanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: 2-(2-hydroxyethoxy)ethanol.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl pentanoate has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biochemical assays and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl pentanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl pentanoate: Another ester with a similar structure but different alcohol component.
Methyl butyrate: An ester with a shorter carbon chain in both the acid and alcohol components.
Propyl acetate: An ester with a different acid component but similar alcohol component.
Uniqueness
2-(2-Hydroxyethoxy)ethyl pentanoate is unique due to its specific combination of pentanoic acid and 2-(2-hydroxyethoxy)ethanol, which imparts distinct physical and chemical properties. Its structure allows for specific interactions in biochemical assays and industrial applications, making it a valuable compound in various fields .
Properties
CAS No. |
5131-86-2 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl pentanoate |
InChI |
InChI=1S/C9H18O4/c1-2-3-4-9(11)13-8-7-12-6-5-10/h10H,2-8H2,1H3 |
InChI Key |
AKUBJJFUGOQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


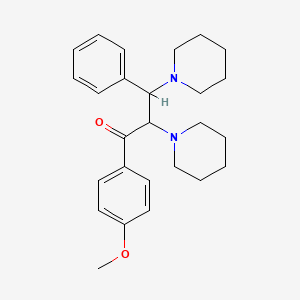
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
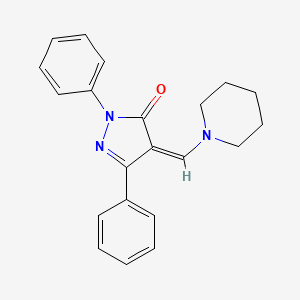
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
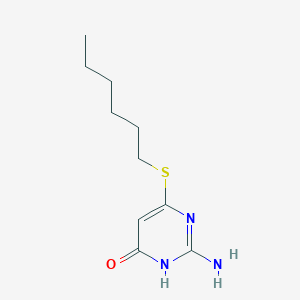
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
